molecular formula C16H20N4O2S B11233005 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11233005
M. Wt: 332.4 g/mol
InChI Key: VTXUIUFGITYVIL-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic acetamide derivative featuring a bicyclic cycloheptapyridazinone core linked to a substituted thiazole moiety. This compound is of interest in medicinal chemistry due to its structural complexity, which may influence biological target binding or physicochemical properties. Its crystallographic characterization likely employs tools like SHELX for refinement and validation .

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C16H20N4O2S/c1-10-11(2)23-16(17-10)18-14(21)9-20-15(22)8-12-6-4-3-5-7-13(12)19-20/h8H,3-7,9H2,1-2H3,(H,17,18,21)

InChI Key

VTXUIUFGITYVIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2)C

Origin of Product

United States

Preparation Methods

Dihalocarbene-Mediated Ring Expansion

  • Starting Material : 1,2-Bis(trimethylsilyloxy)cyclohex-1-ene reacts with dihalocarbene (generated from chloroform or bromoform) in the presence of potassium tert-butoxide.

  • Reaction Conditions :

    • Solvent: Pentane or hexane at −20°C to room temperature.

    • Base: Potassium tert-butoxide (52.1 g per 67.6 g starting material).

    • Yield: >90% for 3-hydroxy-2-chlorocycloheptenone.

Mechanism : The reaction proceeds through simultaneous ring chlorination and expansion, forming a seven-membered ring without isolating intermediates.

Oxidation to Cyclohepta[c]pyridazin-3-one

The hydroxy group in 3-hydroxy-2-chlorocycloheptenone is oxidized to a ketone, followed by cyclization with hydrazine derivatives to form the pyridazinone ring.

Example Protocol :

  • Substrate : 3-Chloro-6,7-dihydro-5H-benzocyclohepta[1,2-c]pyridazine.

  • Reagent : Phosphorus oxychloride (POCl₃) at 100°C for 4.75 hours.

  • Workup : Quenching with ice-water and sodium bicarbonate yields 3-oxo derivatives.

Functionalization of the Cyclohepta[c]pyridazin-3-one Core

Introduction of the Acetamide Side Chain

The 2-position of the cyclohepta[c]pyridazin-3-one is functionalized via nucleophilic substitution or coupling reactions.

Alkylation with Bromoacetamide Derivatives

  • Reagent : 2-Bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.

  • Conditions :

    • Solvent: 1,4-Dioxane or chloroform/water mixture.

    • Base: Potassium carbonate (K₂CO₃).

    • Temperature: Room temperature to 80°C.

  • Yield : 70–85% after recrystallization.

Mitsunobu Reaction

Alternative coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to attach the thiazole-acetamide moiety.

Synthesis of N-(4,5-Dimethyl-1,3-thiazol-2-yl)acetamide

Thiazole Ring Formation

The 4,5-dimethyl-1,3-thiazole is synthesized via Hantzsch thiazole synthesis:

  • Reactants :

    • Thiourea derivative (e.g., 4,5-dimethylthiazol-2-amine).

    • α-Haloacetamide (e.g., chloroacetamide).

  • Conditions :

    • Solvent: Ethanol or DMF.

    • Temperature: Reflux for 6–12 hours.

Acetamide Coupling

The thiazole-2-amine is acylated with acetyl chloride or acetic anhydride in pyridine.

Final Coupling and Purification

The cyclohepta[c]pyridazin-3-one core and N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide are coupled via a methylene bridge.

Stepwise Protocol

  • Activation : The pyridazinone core is brominated at the 2-position using N-bromosuccinimide (NBS).

  • Nucleophilic Substitution :

    • Reagent : N-(4,5-Dimethyl-1,3-thiazol-2-yl)acetamide.

    • Base : Sodium hydride (NaH) in THF.

    • Yield : 65–75%.

One-Pot Synthesis

A streamlined approach combines bromination and coupling in a single reactor, reducing purification steps.

Optimization and Scale-Up

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
Solvent 1,4-DioxaneMaximizes solubility
Temperature 60–80°CAccelerates coupling
Catalyst K₂CO₃Prevents side reactions

Purification Techniques

  • Recrystallization : Ethanol/water mixture (80:20) removes unreacted starting material.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for analytical samples.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) :

    • δ 2.27 (s, 6H, thiazole-CH₃).

    • δ 3.45 (m, 2H, cycloheptane-CH₂).

    • δ 7.82 (s, 1H, pyridazinone-H).

  • IR (KBr) : 1670 cm⁻¹ (C=O), 2227 cm⁻¹ (C≡N).

Purity Assessment

  • HPLC : >98% purity using C18 column (acetonitrile/water gradient).

Industrial Considerations

  • Cost Efficiency : Use of POCl₃ and K₂CO₃ reduces expenses compared to noble metal catalysts.

  • Environmental Impact : Aqueous workup minimizes hazardous waste.

Challenges and Alternatives

  • Side Reactions : Over-bromination of the pyridazinone core can occur, requiring precise stoichiometry.

  • Alternative Routes : Microwave-assisted synthesis reduces reaction time by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong nucleophiles are often employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Preliminary studies indicate that derivatives of thiazole and pyridazine exhibit notable activity against various bacterial strains. For example:

Compound Activity Against Methodology
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methyl-6-oxo-pyrimidin)acetamideBacillus cereusDisc diffusion method
N-(4,5-dimethyl-1,3-thiazol) derivativesGram-positive bacteriaNCI-60 sulforhodamine B assay

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Effects

Research has also highlighted the anti-inflammatory potential of thiazole-containing compounds. For instance:

  • Compounds similar to N-(4,5-dimethyl-1,3-thiazol) have shown significant anti-exudative effects in animal models.
Compound Effect Model Used
10aAntiexudative (-30.97%)Acetic acid-induced writhing
16aAntinociceptive (-34.8%)Hot plate test

These results indicate that such compounds may be useful in developing non-steroidal anti-inflammatory drugs .

Case Study 1: Thiazolo[4,5-d]pyridazinones

A series of novel thiazolo[4,5-d]pyridazinones were synthesized and evaluated for their analgesic properties. The study demonstrated that certain derivatives exceeded the analgesic activity of ketorolac in various pain models . This suggests that modifications to the thiazole structure can yield compounds with enhanced therapeutic efficacy.

Case Study 2: Structure–Activity Relationship (SAR)

In another study focusing on the SAR of thiazole derivatives, modifications in the side chains significantly influenced both antimicrobial and anti-inflammatory activities. This underscores the importance of structural variations in optimizing drug candidates for specific therapeutic targets .

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The most relevant structural analogue is N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide (). Key differences include:

  • Heterocyclic Substituent : The target compound has a 1,3-thiazole ring with 4,5-dimethyl groups, while the analogue substitutes a 1,3,4-thiadiazole ring with a 5-cyclohexyl group.
  • Core Structure: Both share the cycloheptapyridazinone acetamide backbone, suggesting similar conformational constraints and hydrogen-bonding capacity at the ketone oxygen .

Physicochemical Properties

Property Target Compound Analogous Compound ()
Molecular Weight ~432.5 g/mol (calculated) ~470.6 g/mol (calculated)
Hydrogen Bond Donors 1 (NH of acetamide) 1 (NH of acetamide)
Hydrogen Bond Acceptors 5 (thiazole S, ketone O, pyridazine N) 5 (thiadiazole S, ketone O, pyridazine N)
Lipophilicity (LogP) Moderate (dimethyl-thiazole) High (cyclohexyl-thiadiazole)
Solubility Likely moderate in polar aprotic solvents Likely low due to cyclohexyl group

Crystallographic and Hydrogen-Bonding Analysis

  • Target Compound : The dimethyl-thiazole group may participate in weak C-H···O/N interactions, while the ketone oxygen acts as a strong hydrogen-bond acceptor. Crystal packing could involve π-π stacking between thiazole and pyridazine rings, stabilized by SHELX-refined parameters .
  • Analogous Compound : The cyclohexyl-thiadiazole group likely disrupts planar stacking, favoring hydrophobic interactions. The thiadiazole’s additional sulfur atom may enhance dipole-dipole interactions but reduce π-stacking efficiency compared to thiazole .

Research Findings and Gaps

  • Crystallography : Both compounds likely utilize SHELX for structure refinement, but validation metrics (e.g., R-factors, electron density maps) are unreported. The analogue’s cyclohexyl group may introduce torsional strain, complicating crystallization .
  • Hydrogen-Bonding Networks : Etter’s graph-set analysis () could clarify how substituents influence aggregation. For example, the dimethyl-thiazole’s methyl groups may hinder specific hydrogen-bonding motifs observed in the analogue .
  • Data Limitations : Experimental data on solubility, stability, and bioactivity are absent. Computational modeling (e.g., DFT, molecular docking) is needed to predict target engagement.

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazole moiety and a cycloheptapyridazine structure, which are known for their biological activities. The thiazole ring is particularly noted for its role in various pharmacological effects.

1. Anticancer Activity

Research has indicated that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance:

  • Mechanism : The thiazole ring enhances the compound's ability to induce apoptosis in cancer cells. Studies have shown that similar thiazole-containing compounds can inhibit cell proliferation and induce cell cycle arrest.
  • Efficacy : In vitro tests demonstrated that thiazole derivatives can achieve IC50 values as low as 1.61 µg/mL against certain cancer cell lines . The presence of electron-donating groups on the phenyl ring has been linked to increased activity.

2. Antimicrobial Activity

This compound has shown promising results against various bacterial strains:

  • Mechanism : The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Efficacy : Studies report minimum inhibitory concentration (MIC) values indicating effective antibacterial activity against both Gram-positive and Gram-negative bacteria .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Thiazole Moiety : Essential for anticancer and antimicrobial activity; modifications on this ring can enhance potency.
  • Cycloheptapyridazine Structure : This part of the molecule contributes to the overall stability and bioactivity of the compound.

Case Studies

Several studies have investigated the biological effects of thiazole derivatives similar to this compound:

StudyCompound TestedBiological ActivityIC50/MIC
Thiazole Derivative AAnticancer1.61 µg/mL
Thiazole Derivative BAntibacterialMIC 31.25 µg/mL
Thiazole Derivative CAnticonvulsantEffective Dose

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, starting with heterocyclic core formation (e.g., thiazole and cycloheptapyridazinone rings), followed by acetamide coupling. Key steps include:

  • Thiazole ring synthesis : Use of phosphorus pentasulfide or thiourea derivatives under reflux conditions .
  • Cycloheptapyridazinone formation : Cyclocondensation of hydrazines with cyclic ketones, optimized via temperature control (80–120°C) and solvent selection (DMF or THF) .
  • Acetamide coupling : Employing carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Optimization : Use Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. Response Surface Methodology (RSM) can model interactions between variables .

Q. How can researchers characterize this compound’s structural and physicochemical properties with high confidence?

  • Methodological Answer :

  • Structural confirmation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and 2D-COSY to resolve overlapping signals in the cycloheptapyridazinone and thiazole regions. Mass spectrometry (HRMS) validates molecular weight .
  • Physicochemical profiling : Determine logP via HPLC (C18 column, isocratic elution) and aqueous solubility using shake-flask method with UV detection .
  • Thermal stability : Differential Scanning Calorimetry (DSC) to identify melting points and decomposition thresholds .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., IC50_{50} variability) across studies be resolved for this compound?

  • Methodological Answer : Contradictions often arise from assay conditions or structural impurities.

  • Assay validation : Standardize protocols (e.g., ATP levels in kinase assays, cell passage numbers) and include positive controls (e.g., staurosporine for kinase inhibition) .
  • Structural analysis : Use X-ray crystallography or NOESY NMR to confirm stereochemistry and rule out regioisomeric byproducts .
  • Batch comparison : LC-MS purity checks (>98%) and elemental analysis to ensure synthetic consistency .

Q. What computational strategies are effective for predicting and validating target interactions of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on the thiazole and acetamide moieties as pharmacophores .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residues (e.g., hinge region in kinases) .
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences for analogs with methyl/ethyl substitutions on the thiazole ring .

Q. How can researchers design analogs to improve metabolic stability without compromising target affinity?

  • Methodological Answer :

  • Metabolic hot-spot identification : Incubate with human liver microsomes (HLMs) and use LC-MS to detect oxidative metabolites (e.g., CYP3A4-mediated N-demethylation) .
  • Bioisosteric replacement : Replace labile groups (e.g., methyl on thiazole with trifluoromethyl) and assess via SPR binding assays .
  • Pro-drug strategies : Introduce phosphate esters on the acetamide group to enhance solubility and in vivo release .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data across cell lines?

  • Methodological Answer :

  • Cell line authentication : STR profiling to confirm identity and rule out cross-contamination .
  • Proliferation rate normalization : Adjust IC50_{50} values using doubling time metrics (e.g., SRB assay vs. MTT) .
  • Microenvironment modeling : Compare 2D monolayers vs. 3D spheroids to assess penetration efficiency .

Experimental Design Tables

Parameter Optimization Strategy Key Evidence
Reaction yieldDoE with temperature (60–120°C), solvent (DMF vs. THF)
Purity thresholdLC-MS (>98%) with orthogonal C18/C8 columns
Binding affinitySPR vs. ITC for kinetic vs. thermodynamic profiling

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